(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol
Description
Properties
IUPAC Name |
2-[(E)-(2-amino-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-1-yl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S2/c22-20-19(31(28,29)17-10-5-11-30-17)18-21(25-15-8-3-2-7-14(15)24-18)26(20)23-12-13-6-1-4-9-16(13)27/h1-12,27H,22H2/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYWMEWWBGZAGO-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable diketone.
Introduction of the Thiophene Sulfonyl Group: This step might involve sulfonylation reactions using thiophene-2-sulfonyl chloride.
Amino Group Introduction: Amination reactions can be used to introduce the amino group at the desired position.
Formation of the Imino Linkage: This can be achieved through condensation reactions with appropriate aldehydes or ketones.
Phenolic Group Introduction:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
1.1. Formation of the Pyrrolo[2,3-b]quinoxaline Core
The pyrrolo[2,3-b]quinoxaline moiety is typically synthesized via cyclocondensation reactions. For example:
-
Precursor Preparation : Reaction of 2-chloroquinoxaline with pyrrole derivatives under basic conditions generates the fused bicyclic system .
-
Functionalization : Subsequent sulfonation at the 3-position using thiophene-2-sulfonyl chloride in the presence of a base (e.g., pyridine) introduces the thiophen-2-ylsulfonyl group .
1.2. Schiff Base Formation
The iminomethylphenol group is introduced via a Schiff base reaction:
-
Reaction Conditions : Condensation of 2-hydroxybenzaldehyde with the primary amine (-NH2) at the 2-position of the pyrrolo[2,3-b]quinoxaline scaffold in ethanol under reflux .
-
Catalysis : Acidic conditions (e.g., acetic acid) enhance the nucleophilic attack of the amine on the aldehyde .
1.3. Sulfonation and Oxidation
-
Sulfonyl Group Introduction : Thiophene-2-sulfonyl chloride reacts with the NH group of the pyrrolo[2,3-b]quinoxaline intermediate in dichloromethane at 0–5°C .
-
Oxidation Stability : The sulfonyl group remains stable under acidic and mild oxidative conditions, as demonstrated in related thiophene-sulfonated compounds .
2.1. Imine Group Reactivity
The imine (-CH=N-) linkage exhibits reversible behavior:
-
Acid Hydrolysis : Cleavage occurs in concentrated HCl, regenerating the amine and aldehyde precursors .
-
Reduction : Sodium borohydride reduces the imine to a secondary amine, forming (Z)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)aminomethyl)phenol .
2.2. Electrophilic Aromatic Substitution
The phenolic -OH group directs electrophilic substitution:
-
Nitration : Reacts with nitric acid (HNO3/H2SO4) at 0°C to introduce nitro groups at the para position relative to -OH .
-
Halogenation : Bromine (Br2/CH3COOH) adds bromine atoms to the aromatic ring .
3.1. Thermal Stability
-
Thermogravimetric Analysis (TGA) : Decomposition begins at ~250°C, with major weight loss at 300–350°C due to breakdown of the sulfonyl and imine groups .
3.2. Photodegradation
-
UV Exposure : Irradiation at 254 nm induces cleavage of the sulfonyl group, forming quinoxaline derivatives and thiophene-2-sulfonic acid .
Comparative Reaction Data
Mechanistic Insights
-
Schiff Base Formation : Follows a nucleophilic addition-elimination mechanism, with proton transfer stabilizing the imine .
-
Sulfonation : Proceeds via a two-step mechanism: (i) generation of a sulfonate intermediate and (ii) displacement of chloride by the pyrrolo-quinoxaline NH group .
Challenges and Limitations
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrroloquinoxaline can inhibit various bacterial strains. Specifically:
- Compounds with electron-withdrawing groups demonstrated enhanced activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Mycobacterium smegmatis .
- The presence of the thiophenesulfonamide moiety may also contribute to the overall antimicrobial efficacy by facilitating interactions with bacterial enzymes or membranes.
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. For example:
- A series of quinoxaline derivatives were synthesized and tested against human cancer cell lines (HCT-116 and MCF-7), showing IC50 values in the low micromolar range . This suggests that the (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol could exhibit similar properties due to its structural analogies.
Synthesis and Characterization
The synthesis of (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of the pyrroloquinoxaline skeleton through cyclization reactions.
- Introduction of the thiophenesulfonamide group via sulfonation reactions.
- Final coupling reactions to form the imine linkage.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Efficacy
A study highlighted a series of synthesized compounds based on the pyrroloquinoxaline framework, demonstrating significant inhibition against various microbial strains. The best-performing compound exhibited a zone of inhibition up to 19 mm against Pseudomonas aeruginosa . This suggests that modifications to the thiophenesulfonamide component can lead to enhanced antimicrobial activity.
Anticancer Activity Evaluation
Another investigation assessed several quinoxaline derivatives for their anticancer properties. The results indicated that specific substitutions on the quinoxaline ring improved cytotoxicity against cancer cell lines . This reinforces the potential applicability of (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol in cancer therapeutics.
Mechanism of Action
The mechanism of action of (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol depends on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related pyrroloquinoxaline and sulfonyl-containing analogs. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations
Electronic and Steric Effects: The thiophene sulfonyl group in the target compound introduces electron-withdrawing effects and steric bulk compared to the 3-chlorophenyl sulfonyl group in the analog from . This difference may influence binding to hydrophobic pockets in biological targets.
Lipophilicity: The target compound’s estimated XLogP3 (~2.1) is slightly lower than the chlorophenyl analog (XLogP3 = 2.3), likely due to the polar phenol group countering the lipophilic thiophene.
Thiophene-containing compounds (e.g., ’s 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) often exhibit neuroactive properties, hinting at possible CNS applications for the target molecule.
Research Implications and Limitations
- Structural Lumping Strategies : highlights that compounds with shared functional groups (e.g., sulfonyl, aromatic cores) may exhibit comparable reactivity or bioactivity, supporting the use of analog data to predict the target compound’s behavior.
- Data Gaps : Direct experimental data (e.g., solubility, stability) for the target compound are absent in the provided evidence. Further studies are needed to validate computational predictions.
Biological Activity
The compound (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Synthesis
The compound features a pyrroloquinoxaline core with a thiophene sulfonamide substituent, which contributes to its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. For instance, the synthesis may involve refluxing a mixture of thiophene derivatives and other reagents in solvents such as ethanol, followed by purification steps like recrystallization.
Antimicrobial Activity
Research indicates that derivatives of thiophene-containing compounds exhibit significant antimicrobial properties. For example, a study evaluated the antimicrobial effects of various derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 μg/mL, showcasing their potency compared to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 13 | 0.30 | Salmonella typhi |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Studies have shown that related thiophene derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. For instance, some derivatives have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 7b | 12.27 | DNA Gyrase |
| 10 | 0.52 | Dihydrofolate Reductase |
Anti-inflammatory Activity
Thiophene derivatives have also demonstrated anti-inflammatory properties in various assays. The mechanism often involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
Several case studies underscore the therapeutic potential of compounds related to (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol:
- Study on Antimicrobial Efficacy : A recent study compared the efficacy of a series of thiophene derivatives against common pathogens and found that certain compounds exhibited superior activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections .
- Cancer Cell Line Studies : Another investigation focused on the effects of these compounds on various cancer cell lines, revealing significant cytotoxic effects that were attributed to their ability to induce apoptosis and inhibit cell cycle progression .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrrolo[2,3-b]quinoxaline core in this compound?
The pyrrolo[2,3-b]quinoxaline scaffold can be synthesized via cyclocondensation of 2,3-diaminoquinoxaline with α-keto esters or via palladium-catalyzed cross-coupling reactions. Key steps include sulfonation at the 3-position using thiophene-2-sulfonyl chloride under anhydrous conditions, followed by imine formation with 2-hydroxybenzaldehyde. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-sulfonated derivatives .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- NMR : H and C NMR can confirm the presence of the imine (C=N, δ ~8.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and sulfonyl groups (sulfur-induced deshielding).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns matching the molecular formula.
- IR Spectroscopy : Peaks at ~1600 cm (C=N stretch) and ~1350/1150 cm (S=O asymmetric/symmetric stretches) are diagnostic .
Q. How can the E-configuration of the imine group be confirmed experimentally?
The E-configuration is stabilized by intramolecular hydrogen bonding between the phenolic -OH and the quinoxaline nitrogen. This can be validated via NOESY NMR (absence of cross-peaks between the imine proton and the thiophene sulfonyl group) or X-ray crystallography .
Advanced Research Questions
Q. How to resolve discrepancies between spectroscopic data and crystallographic results during structural validation?
If NMR suggests planar geometry but X-ray reveals torsional strain, refine the crystallographic model using SHELXL (e.g., anisotropic displacement parameters, twin refinement for disordered regions). Cross-validate with DFT calculations to assess energy barriers for conformational changes .
Q. What experimental design principles apply to optimizing the sulfonation step to minimize byproducts?
Use a Design of Experiments (DoE) approach:
Q. How to analyze the compound’s stability under varying pH conditions for biological assays?
Perform accelerated stability studies using HPLC:
Q. What computational methods predict the compound’s electronic properties for photophysical studies?
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model HOMO-LUMO gaps, charge transfer transitions, and absorption spectra. Solvent effects (e.g., PCM model for DMSO) improve accuracy. Compare results with experimental UV-Vis and fluorescence data .
Methodological Challenges and Solutions
Q. How to address low crystallinity in X-ray diffraction trials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
